Physical Property Differentiation: Computed Lipophilicity of 2-Anilino-3-methylbutanenitrile vs. Unsubstituted Amino Acid Nitriles
2-Anilino-3-methylbutanenitrile exhibits a computed partition coefficient (XLogP3-AA) of 3.1 [1]. This lipophilicity is substantially higher than that of its unsubstituted primary amine analog, 2-amino-3-methylbutanenitrile (CAS 4475-96-1), which has a computed XLogP3-AA of 0.5 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-amino-3-methylbutanenitrile (0.5) |
| Quantified Difference | 2.6 log units (approximately 400x higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2025 release) |
Why This Matters
A 400x difference in predicted lipophilicity is a critical selection factor for applications where passive membrane permeability or organic phase partitioning is required, such as in cell-based assays or specific synthetic transformations.
- [1] PubChem. (2025). 3-Methyl-2-(phenylamino)butanenitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/117874-96-1 View Source
- [2] PubChem. (2025). 2-amino-3-methylbutanenitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4475-96-1 View Source
